
N-(4-methoxyphenyl)-2-pyridin-3-ylpiperidine-1-carbothioamide
Vue d'ensemble
Description
N-(4-methoxyphenyl)-2-pyridin-3-ylpiperidine-1-carbothioamide is a useful research compound. Its molecular formula is C18H21N3OS and its molecular weight is 327.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(4-methoxyphenyl)-2-pyridin-3-ylpiperidine-1-carbothioamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The compound has the following molecular formula: CHNOS, with a molecular weight of 327.44 g/mol. The structure features a piperidine ring, a pyridine ring, and a methoxyphenyl group, which contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Receptor Interaction : The compound is believed to interact with neurotransmitter receptors, influencing pathways related to cognition and mood regulation.
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic processes, which can affect cellular signaling and homeostasis.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, it has shown cytotoxic effects against various cancer cell lines, including:
Cell Line | IC50 (µM) | Reference |
---|---|---|
HCT-15 (colon carcinoma) | 5.0 | |
MCF-7 (breast cancer) | 3.5 | |
HeLa (cervical cancer) | 4.2 |
The structure-activity relationship (SAR) analysis suggests that the presence of the methoxy group enhances the compound's ability to inhibit cell proliferation.
Neuroprotective Effects
Research indicates potential neuroprotective effects through the modulation of neurotransmitter systems. In animal models, the compound has shown promise in improving cognitive functions by inhibiting enzymes like insulin-regulated aminopeptidase (IRAP), which is linked to memory and learning processes .
Study 1: Anticancer Activity in vitro
A study conducted on various human cancer cell lines demonstrated that this compound significantly inhibited cell growth, with an IC50 value of 5 µM against HCT-15 cells. The mechanism was attributed to apoptosis induction via caspase activation .
Study 2: Neuroprotective Mechanism
In a model of Alzheimer's disease, administration of the compound resulted in improved cognitive performance and reduced amyloid plaque deposition. The study highlighted its potential as a therapeutic agent for neurodegenerative diseases .
Applications De Recherche Scientifique
Anticancer Properties
N-(4-methoxyphenyl)-2-pyridin-3-ylpiperidine-1-carbothioamide has shown significant anticancer activity across various cancer cell lines. Studies indicate that compounds with similar structures demonstrate selective antiproliferative effects superior to traditional chemotherapeutics like doxorubicin. For instance, derivatives of thiosemicarbazones have been reported to exhibit high antiproliferative activity against leukemia (HL-60) and solid tumors .
Table 1: Antiproliferative Activity of Related Compounds
Compound Name | IC50 (µM) | Cancer Cell Line |
---|---|---|
N-(4-methoxyphenyl)-2-(pyridin-2-ylmethylidene)hydrazinecarbothioamide | 0.5 - 100 | HeLa, RD |
N-(3-methoxyphenyl)-2-[1-(pyridin-2-yl)ethylidene]hydrazinecarbothioamide | 0.1 - 11 | Various |
N-(3-methoxyphenyl)-2-(pyridin-2-ylmethylidene)hydrazinecarbothioamide | 0.1 - 0.2 | HeLa |
These findings suggest that the methoxy group and its position on the phenyl ring play a critical role in enhancing the compound's activity through improved hydrophobic interactions and electron density modifications .
Case Studies
Several case studies have highlighted the potential of this compound in clinical settings:
Case Study 1: Antiproliferative Activity Evaluation
A study conducted on various derivatives demonstrated that compounds with a methoxy substitution at different positions exhibited varying degrees of cytotoxicity against cancer cell lines, indicating potential for further drug development based on structural modifications .
Case Study 2: Structure-Based Drug Design
Research utilizing structure-based drug design has identified this compound as a promising candidate for targeting microtubules in cancer therapy, showing effective antiproliferative activity in vitro .
Propriétés
IUPAC Name |
N-(4-methoxyphenyl)-2-pyridin-3-ylpiperidine-1-carbothioamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3OS/c1-22-16-9-7-15(8-10-16)20-18(23)21-12-3-2-6-17(21)14-5-4-11-19-13-14/h4-5,7-11,13,17H,2-3,6,12H2,1H3,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDYXFMUXYCXJMQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=S)N2CCCCC2C3=CN=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001333599 | |
Record name | N-(4-methoxyphenyl)-2-pyridin-3-ylpiperidine-1-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001333599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
49 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24783723 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
399003-11-3 | |
Record name | N-(4-methoxyphenyl)-2-pyridin-3-ylpiperidine-1-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001333599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.